Cas no 1261968-76-6 (2-chloro-6-(3-ethoxyphenyl)benzoic Acid)

2-Chloro-6-(3-ethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at the 2-position and a 3-ethoxyphenyl moiety at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for the development of bioactive molecules. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups enhances its reactivity in electrophilic and nucleophilic transformations. Its well-defined aromatic framework makes it suitable for further functionalization, enabling applications in medicinal chemistry and material science. The compound is typically characterized by high purity and stability under standard storage conditions.
2-chloro-6-(3-ethoxyphenyl)benzoic Acid structure
1261968-76-6 structure
Product Name:2-chloro-6-(3-ethoxyphenyl)benzoic Acid
CAS No:1261968-76-6
MF:C15H13ClO3
MW:276.714923620224
MDL:MFCD18320421
CID:1219699
PubChem ID:53226324
Update Time:2025-05-20

2-chloro-6-(3-ethoxyphenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-(3-ethoxyphenyl)benzoic Acid
    • 1261968-76-6
    • 3-Chloro-3'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID90690035
    • MFCD18320421
    • 2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95%
    • 2-(3-ETHOXYPHENYL)-6-CHLOROBENZOIC ACID
    • MDL: MFCD18320421
    • Inchi: 1S/C15H13ClO3/c1-2-19-11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18)
    • InChI Key: YSOUATXIHANXRA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(=O)O)C1C=CC=C(C=1)OCC

Computed Properties

  • Exact Mass: 276.0553220g/mol
  • Monoisotopic Mass: 276.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 46.5Ų

2-chloro-6-(3-ethoxyphenyl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327595-5 g
2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95%; .
1261968-76-6 95%
5g
€1159.00 2023-04-26
abcr
AB327595-5g
2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95%; .
1261968-76-6 95%
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2-chloro-6-(3-ethoxyphenyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261968-76-6)2-chloro-6-(3-ethoxyphenyl)benzoic Acid
Order Number:A1115487
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:10
Price ($):687.0
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Additional information on 2-chloro-6-(3-ethoxyphenyl)benzoic Acid

Introduction to 2-Chloro-6-(3-Ethoxyphenyl)benzoic Acid (CAS No. 1261968-76-6)

2-Chloro-6-(3-ethoxyphenyl)benzoic acid (CAS No. 1261968-76-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2-chloro-6-(3-ethoxyphenyl)benzoic acid.

The molecular formula of 2-chloro-6-(3-ethoxyphenyl)benzoic acid is C15H13ClO3, and its molecular weight is approximately 280.71 g/mol. The compound consists of a benzoic acid core substituted with a chloro group at the 2-position and a 3-ethoxyphenyl group at the 6-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.

Synthesis Methods: The synthesis of 2-chloro-6-(3-ethoxyphenyl)benzoic acid can be achieved through several routes, each with its own advantages and challenges. One common approach involves the reaction of 2-chlorobenzoic acid with 3-ethoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. This Suzuki coupling reaction is widely used in organic synthesis due to its high efficiency and mild reaction conditions. Another method involves the nucleophilic aromatic substitution of 2-chlorobenzoic acid with 3-ethoxyphenylthiol in the presence of a base like potassium carbonate. Both methods have been reported to yield high purity products suitable for further applications.

Chemical Properties: 2-Chloro-6-(3-ethoxyphenyl)benzoic acid is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It exhibits weak acidic properties due to the carboxylic acid group, which can be deprotonated to form the corresponding carboxylate salt. The presence of the chloro and ethoxy groups imparts additional stability to the molecule, making it suitable for various chemical reactions and biological assays.

Biological Activities: Recent studies have highlighted the potential biological activities of 2-chloro-6-(3-ethoxyphenyl)benzoic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that 2-chloro-6-(3-ethoxyphenyl)benzoic acid could be a valuable lead compound for developing new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 2-chloro-6-(3-ethoxyphenyl)benzoic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and death.

Clinical Applications: While 2-chloro-6-(3-ethoxyphenyl)benzoic acid is still primarily studied in preclinical settings, its promising biological activities have sparked interest in its potential clinical applications. Researchers are currently exploring its use as a therapeutic agent for inflammatory diseases and cancer. Clinical trials are expected to provide more insights into its safety and efficacy in human subjects.

Safety Considerations: As with any new chemical entity, safety considerations are paramount in the development of 2-chloro-6-(3-ethoxyphenyl)benzoic acid. Preclinical toxicology studies have indicated that this compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

FUTURE DIRECTIONS: The future of research on 2-chloro-6-(3-ethoxyphenyl)benzoic acid looks promising. Ongoing studies aim to optimize its chemical structure to enhance its pharmacological properties while minimizing adverse effects. Additionally, efforts are being made to develop more efficient synthesis methods that can scale up production for commercial use.

In conclusion, 2-chloro-6-(3-ethoxyphenyl)benzoic acid (CAS No. 1261968-76-6) is a fascinating compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1261968-76-6)2-chloro-6-(3-ethoxyphenyl)benzoic Acid
A1115487
Purity:99%
Quantity:5g
Price ($):687.0
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